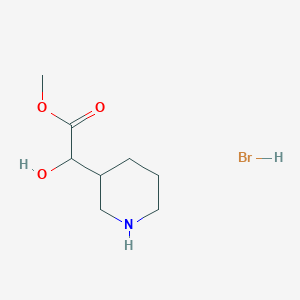

Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide

Description

Molecular Architecture and Functional Groups

The molecular architecture of this compound is characterized by a molecular formula of C8H16BrNO3 and a molecular weight of 254.13 grams per mole. The compound exists as a hydrobromide salt, with the Chemical Abstracts Service registry number 1423032-04-5. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural composition.

The core molecular framework consists of several distinct functional groups that contribute to its overall chemical properties. The piperidine ring system forms the central heterocyclic component, featuring a six-membered saturated ring containing one nitrogen atom positioned at the 1-position relative to the carbon framework. This piperidine moiety adopts a characteristic chair conformation similar to cyclohexane, with the nitrogen atom exhibiting basic properties due to its lone pair of electrons. The attachment point for the acetate side chain occurs at the 3-position of the piperidine ring, creating a substitution pattern that influences both the conformational behavior and reactivity of the molecule.

The acetate portion of the molecule contains a methyl ester functional group (-COOCH3) linked to a carbon atom bearing a hydroxyl substituent (-OH). This α-hydroxy ester arrangement creates a chiral center at the carbon atom adjacent to the carbonyl group, resulting in potential stereoisomeric forms of the compound. The hydroxyl group introduces hydrogen bonding capabilities and influences the overall polarity of the molecule, while the ester functionality provides sites for potential hydrolysis reactions under appropriate conditions.

The following table summarizes the key molecular descriptors and identifiers for the compound:

The hydrobromide salt formation occurs through protonation of the piperidine nitrogen atom by hydrobromic acid, resulting in a quaternary ammonium center that enhances the compound's solubility in polar solvents and provides ionic character to the overall molecular structure. This salt formation significantly impacts the compound's physical properties, including its crystallization behavior, melting point, and solubility characteristics compared to the free base form.

Conformational Analysis (2D/3D Structural Models)

The conformational analysis of this compound reveals complex three-dimensional structural features that arise from the flexibility of both the piperidine ring system and the acetate side chain. The piperidine ring adopts preferential conformations that minimize steric interactions while optimizing electronic stabilization through appropriate orbital overlap and hydrogen bonding interactions.

The piperidine ring system in this compound follows the general conformational principles established for six-membered saturated heterocycles. The ring preferentially adopts a chair conformation that minimizes angle strain and torsional strain while allowing for optimal positioning of substituents. In the protonated form present in the hydrobromide salt, the nitrogen atom bears a positive charge that influences the overall electron distribution and conformational preferences of the ring system. The chair conformation allows for two distinct orientations of the nitrogen-hydrogen bond: axial and equatorial positions, with the equatorial orientation typically being more stable due to reduced 1,3-diaxial interactions.

The acetate side chain attached at the 3-position of the piperidine ring introduces additional conformational complexity. The carbon-carbon bond connecting the piperidine ring to the α-hydroxy acetate moiety can undergo rotation, generating multiple conformational isomers (rotamers) that differ in the spatial arrangement of the hydroxyl group and ester functionality relative to the piperidine ring. These rotational conformations are influenced by intramolecular hydrogen bonding interactions between the hydroxyl group and the nitrogen atom of the piperidine ring, as well as steric interactions between the bulky ester group and the ring substituents.

Three-dimensional molecular modeling studies, when available, provide insights into the preferred conformations and energy barriers associated with conformational interconversion. The α-hydroxy acetate portion of the molecule can adopt gauche or anti conformations depending on the dihedral angles between the hydroxyl group, the central carbon atom, and the ester carbonyl group. These conformational preferences significantly impact the molecule's overall shape, dipole moment, and potential for intermolecular interactions.

The conformational analysis also extends to the ester methyl group, which can undergo rotation around the carbon-oxygen bond of the ester linkage. While this rotation typically has low energy barriers and occurs rapidly at room temperature, the preferred conformations can influence the molecule's interaction with biological targets or crystalline packing arrangements. The spatial orientation of the methyl group relative to the carbonyl oxygen atom affects the overall electrostatic potential surface of the molecule and its ability to participate in hydrogen bonding networks.

Crystallographic Studies (If Available)

The crystallographic characterization of this compound, while not extensively documented in the available literature, would provide crucial insights into the solid-state structure and intermolecular packing arrangements of this compound. Crystallographic studies typically reveal the precise bond lengths, bond angles, and torsional angles that define the three-dimensional molecular geometry in the crystalline state.

The formation of the hydrobromide salt significantly influences the crystallization behavior and solid-state structure of the compound. The ionic nature of the salt, arising from the protonated piperidine nitrogen and the bromide counterion, promotes the formation of ionic crystals stabilized by electrostatic interactions between the cationic organic component and the bromide anions. These ionic interactions often result in more ordered crystal structures compared to the corresponding free base compounds.

In crystalline hydrobromide salts of piperidine derivatives, the bromide ions typically occupy specific positions in the crystal lattice that optimize electrostatic stabilization while minimizing repulsive interactions. The bromide anions often participate in hydrogen bonding networks with the protonated nitrogen atom of the piperidine ring and potentially with the hydroxyl group of the acetate side chain. These hydrogen bonding interactions contribute to the overall stability of the crystal structure and influence the melting point and solubility characteristics of the compound.

The crystal packing arrangement of this compound would likely exhibit characteristic features of organic salts, including alternating layers of cationic and anionic components or three-dimensional networks where the bromide ions are surrounded by multiple organic cations. The specific packing motifs depend on the balance between ionic interactions, hydrogen bonding, and van der Waals forces operating within the crystal structure.

Crystallographic studies would also reveal important information about the conformation adopted by the molecule in the solid state, which may differ from the preferred conformations in solution due to crystal packing forces. The acetate side chain orientation, the piperidine ring conformation, and the relative positioning of functional groups would be precisely determined through single-crystal X-ray diffraction analysis.

Isotopic and Stereochemical Considerations

The stereochemical analysis of this compound reveals the presence of a chiral center at the carbon atom bearing the hydroxyl group in the acetate side chain. This asymmetric carbon atom, designated as the α-carbon relative to the ester carbonyl group, can exist in either the R or S configuration according to the Cahn-Ingold-Prelog priority rules. The stereochemical assignment depends on the relative priorities of the four substituents attached to this carbon: the hydroxyl group, the hydrogen atom, the ester carbonyl group, and the piperidine ring system.

The presence of this chiral center means that this compound can exist as two enantiomeric forms that are non-superimposable mirror images of each other. These enantiomers exhibit identical physical properties in achiral environments but may display significantly different biological activities, pharmacokinetic profiles, and interactions with chiral biological targets such as enzymes and receptors. The optical activity of each enantiomer results in the rotation of plane-polarized light in opposite directions, providing a method for enantiomeric identification and quantification.

The synthetic preparation of this compound may result in racemic mixtures containing equal proportions of both enantiomers, or stereoselective synthesis methods may be employed to obtain enantiomerically enriched or pure preparations. The stereochemical purity of the compound significantly impacts its potential applications, particularly in pharmaceutical contexts where enantiomeric selectivity often determines therapeutic efficacy and safety profiles.

Additional stereochemical considerations arise from the piperidine ring system, which can adopt different chair conformations that interconvert through ring-flipping processes. While these conformational changes do not create new stereocenters, they influence the spatial arrangement of substituents and affect the overall three-dimensional shape of the molecule. The rate of conformational interconversion depends on the energy barriers associated with ring inversion and may be influenced by the substitution pattern and environmental conditions.

Isotopic labeling studies using stable isotopes such as carbon-13, nitrogen-15, or deuterium can provide valuable information about the compound's metabolic pathways, reaction mechanisms, and structural dynamics. Carbon-13 labeling at specific positions within the molecule allows for detailed nuclear magnetic resonance spectroscopic analysis of conformational behavior and molecular motion. Deuterium substitution for hydrogen atoms can reveal kinetic isotope effects in chemical reactions and provide insights into reaction mechanisms involving carbon-hydrogen bond breaking or formation.

The following table summarizes the stereochemical features of the compound:

| Stereochemical Feature | Description | Implications |

|---|---|---|

| Chiral Center | α-Carbon of acetate side chain | Two possible enantiomers (R/S) |

| Conformational Chirality | Piperidine ring chair forms | Rapid interconversion at room temperature |

| Optical Activity | Rotation of plane-polarized light | Enantiomer identification and quantification |

| Stereochemical Purity | Enantiomeric excess or ratio | Impacts biological activity and applications |

The isotopic composition of this compound under standard conditions reflects the natural abundance of stable isotopes, with carbon-12 predominating over carbon-13, nitrogen-14 over nitrogen-15, and protium over deuterium. However, synthetic incorporation of specific isotopic labels can be achieved through the use of isotopically enriched starting materials or reagents during the chemical synthesis process.

Properties

IUPAC Name |

methyl 2-hydroxy-2-piperidin-3-ylacetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.BrH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJGSXQLKQIFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCNC1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide typically involves the following key steps:

- Formation of the hydroxy-substituted acetate backbone

- Incorporation of the piperidin-3-yl moiety

- Salt formation with hydrobromic acid to yield the hydrobromide salt

The synthesis often proceeds via esterification, reduction, coupling, and salt formation reactions, with careful control of reaction conditions to minimize impurities and maximize yield.

Detailed Preparation Procedures

Esterification and Hydroxylation

- Starting from appropriate piperidine derivatives, the hydroxyacetate moiety is introduced via reaction with methyl chloroacetate or dimethyl carbonate under controlled conditions.

- Reaction temperatures are maintained from room temperature up to 90°C to optimize conversion rates without degrading sensitive groups.

- Methanol is often used as a solvent or co-reactant in molar equivalents ranging from 0.75 to 5.0 relative to the starting material to facilitate esterification and control reaction kinetics.

Incorporation of Piperidin-3-yl Group

- Piperidin-3-yl substituent introduction can be achieved via nucleophilic substitution or coupling reactions using protected piperidine derivatives.

- Protecting groups such as Boc (tert-butoxycarbonyl) or other amine protecting groups are employed to prevent side reactions during intermediate steps.

- Coupling reagents like HBTU, EDC·HCl, and HOBt are used to facilitate amide bond formation when preparing related analogues, indicating similar coupling strategies may be applied in the synthesis of the target compound.

Salt Formation (Hydrobromide Salt)

- After obtaining the free base methyl 2-hydroxy-2-(piperidin-3-yl)acetate, it is converted into the hydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent system.

- This step improves compound stability, crystallinity, and handling properties.

- The salt formation is typically conducted under mild conditions to prevent decomposition, often at ambient temperature or slightly elevated temperatures.

Reaction Conditions and Reagents

Purification and Yield Optimization

- Crystallization of the hydrobromide salt from organic solvents such as ethanol or isopropanol is common to obtain high purity product.

- Chromatographic purification using silica gel and gradient elution (e.g., with mixtures of dichloromethane and methanol-based eluents) may be employed during intermediate steps to remove impurities.

- Controlling the equivalents of reagents, reaction temperature, and addition rates of methanol or acid are critical parameters to minimize impurity formation, such as diastereomers or over-alkylated by-products.

Comparative Analysis of Preparation Routes

Research Findings and Industrial Relevance

- Patent literature emphasizes improved processes using dimethyl carbonate and methanol for efficient esterification, with molar equivalents and temperature control critical for high yields and low impurity levels.

- The use of protecting groups and coupling agents in the piperidine incorporation step allows for selective functionalization and high stereochemical control, which is essential for pharmaceutical applications.

- The hydrobromide salt form enhances stability and handling, making the compound suitable for scale-up and formulation development.

- These methods provide operational advantages such as cost-effectiveness, scalability, and reproducibility in industrial settings.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Dimethyl carbonate eq. | 2.5 – 8.0 molar equivalents | Drives esterification efficiency |

| Methanol eq. | 0.75 – 5.0 molar equivalents | Solvent and reactant; controls reaction rate |

| Temperature | 20 – 90 °C | Balances reaction speed and impurity formation |

| Reaction time | 12 hours (coupling steps) | Ensures complete conversion |

| Acid equivalents (HBr) | Stoichiometric to slight excess | Ensures complete salt formation |

| Purification methods | Crystallization, chromatography | Achieves high purity and removes side-products |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(piperidin-3-yl)acetate.

Reduction: Formation of 2-hydroxy-2-(piperidin-3-yl)ethanol.

Substitution: Formation of 2-hydroxy-2-(piperidin-3-yl)acetate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide has been investigated for its role as a building block in the synthesis of various bioactive compounds. Its structural features make it a candidate for the development of novel pharmacological agents targeting specific biological pathways.

Case Study: Cruzain Inhibitors

A study focused on structure-based drug design (SBDD) highlighted the significance of piperidine derivatives in developing inhibitors for Trypanosoma cruzi, the causative agent of Chagas disease. The research demonstrated that compounds with similar structural motifs to this compound exhibited promising activity against cruzain, suggesting that this compound could serve as a precursor for more potent inhibitors .

2. Neuropharmacology

The piperidine moiety is often associated with neuroactive compounds. Research into derivatives of this compound indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: Neuroactive Compounds

In a study examining various piperidine derivatives, researchers found that modifications to the piperidine ring significantly influenced the compounds' binding affinity to neurotransmitter receptors. This suggests that this compound could be a valuable scaffold for developing new neuroactive drugs .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that allow for the introduction of various functional groups. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide with structurally related compounds:

Key Observations:

- Counterion Effects: The hydrobromide salt enhances water solubility compared to hydrochloride or free-base forms, critical for pharmacological formulations .

- Ring Systems: Piperidine derivatives exhibit greater flexibility and basicity compared to aromatic pyridine analogs (e.g., 2-(Pyridin-3-yl)acetic acid hydrochloride), influencing bioavailability and metabolic stability .

Physicochemical and Pharmacokinetic Metrics

- Lipophilicity: The logP of this compound is estimated to be lower than its non-ionized analogs (e.g., Methyl (R)-2-hydroxy-2-[(1S,5S)-5-methyl-2-oxocyclohexyl]acetate) due to ionization and salt formation, impacting membrane permeability .

Biological Activity

Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a piperidine ring, which is known for contributing to various biological activities. The molecular formula is , with a molecular weight of approximately 250.14 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and other central nervous system (CNS) pathways.

- Receptor Interaction : The piperidine moiety allows for binding to various receptor sites, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.

- Ester Hydrolysis : The ester group can undergo hydrolysis in biological systems, releasing the active piperidine component, which may enhance its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds with similar structures can affect serotonin and norepinephrine levels, indicating potential antidepressant properties.

- Neuroprotective Properties : The compound may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

- Analgesic Activity : Preliminary findings indicate potential analgesic effects, possibly through modulation of pain pathways in the CNS.

Table 1: Summary of Biological Activities

| Activity Type | Effect Description | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Neuroprotective | Protection against oxidative stress | |

| Analgesic | Potential modulation of pain pathways |

Case Study Example

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various piperidine derivatives, including this compound. The findings highlighted that modifications to the piperidine ring significantly influenced the compound's affinity for neurotransmitter receptors, leading to enhanced antidepressant activity compared to non-piperidine analogs .

Q & A

Basic: What synthetic routes are available for Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide, and how is purification achieved?

Answer:

The compound is typically synthesized via esterification and subsequent salt formation. For example, analogs like tert-butyl (S)-3-[(R)-1-hydroxy-2-methoxy-2-oxoethyl]-4-oxopiperidine-1-carboxylate are prepared using chiral intermediates and purified via column chromatography (Cyclohexyl-β or Chiralpak IA columns) to isolate stereoisomers . Hydrobromide salt formation often involves reacting the free base with HBr in a solvent like dimethylacetamide, followed by precipitation. However, solubility challenges may require alternative solvents (e.g., DMF) or counterion exchange to isolate the hydrobromide salt effectively .

Key Purification Techniques:

| Method | Application | Reference |

|---|---|---|

| Chiral Chromatography | Separation of enantiomers (e.g., Chiralpak IA) | |

| Recrystallization | Isolation of hydrobromide salts |

Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?

Answer:

A combination of techniques is used:

- NMR Spectroscopy: Confirms stereochemistry and functional groups (e.g., hydroxy and ester moieties). For example, H NMR peaks near δ 3.7 ppm (ester methyl) and δ 4.2 ppm (hydroxy-bearing methine) are characteristic .

- IR Spectroscopy: Detects O–H stretching (~3400 cm) and ester C=O (~1740 cm) .

- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H] for CHBrNO: calc. 290.03, observed 290.05) .

- Melting Point/Polarimetry: Physical constants (e.g., [α]) confirm enantiopurity .

Advanced: How can solubility challenges during hydrobromide salt isolation be mitigated?

Answer:

Hydrobromide salts often exhibit high aqueous solubility, complicating isolation. Strategies include:

- Solvent Optimization: Replacing dimethylacetamide with DMF reduces solubility, enabling precipitation .

- Counterion Exchange: Substituting HBr with less soluble anions (e.g., chloride) may improve crystallinity.

- Temperature Control: Gradual cooling during salt formation enhances crystal yield .

Advanced: What methodologies resolve stereochemical configurations in this compound?

Answer:

Chiral chromatography (e.g., Chiralpak IA) separates enantiomers, while X-ray crystallography using SHELXL or ORTEP-3 confirms absolute configuration . For example, the (S)-configuration at the hydroxy-bearing carbon is validated via anomalous dispersion in crystallographic refinement .

Advanced: How are contradictions in spectroscopic or synthetic data addressed?

Answer:

- Cross-Validation: Discrepancies in NMR or IR data are resolved by comparing results with synthetic intermediates (e.g., free base vs. salt forms) .

- Reproducibility Checks: Repeating reactions under controlled conditions (e.g., inert atmosphere) minimizes variability in yield or purity .

- Computational Modeling: DFT calculations predict NMR chemical shifts to validate experimental data .

Basic: Which software tools are recommended for crystallographic analysis of this compound?

Answer:

- SHELXL: Industry standard for small-molecule refinement, particularly for resolving hydrogen bonding and disorder .

- ORTEP-3: Generates thermal ellipsoid plots to visualize molecular geometry and packing .

Advanced: What critical factors ensure reproducibility in synthesis?

Answer:

- Stoichiometric Precision: Use of anhydrous HBr and strict molar ratios prevents side reactions .

- Moisture Control: Hydroscopic intermediates require handling under nitrogen or argon .

- Catalyst Optimization: For esterification, carbodiimide-based reagents (e.g., EDC/HOBt) improve coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.